

# Quantum Chemical Blueprint of 5-Chloropyrimidine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **5-Chloropyrimidine**

Cat. No.: **B107214**

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This technical guide provides a comprehensive overview of the quantum chemical calculations performed on **5-Chloropyrimidine**, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data on the molecule's structural, vibrational, and electronic properties, alongside detailed experimental protocols and logical workflows.

## Molecular Structure and Optimization

The geometric parameters of **5-Chloropyrimidine** have been optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a reliable balance between computational cost and accuracy for organic molecules. The optimized geometry reveals a planar pyrimidine ring, with the chlorine atom substituent influencing the electronic distribution and bond characteristics.

Below is a workflow diagram illustrating the computational process for obtaining and verifying the optimized molecular structure.

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**Figure 1:** Computational workflow for geometry optimization and frequency analysis.

## Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

The following table summarizes the key bond lengths and angles for the optimized structure of **5-Chloropyrimidine**. These parameters are crucial for understanding the molecule's conformation and reactivity.

Parameter	Bond/Angle	Calculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)	C2-N1	1.335
N1-C6	1.336	
C6-C5	1.382	
C5-C4	1.394	
C4-N3	1.337	
N3-C2	1.335	
C5-Cl	1.735	
C2-H2	1.083	
C4-H4	1.084	
C6-H6	1.083	
Bond Angles (°)	C6-N1-C2	116.5
N1-C2-N3	126.5	
C2-N3-C4	116.4	
N3-C4-C5	123.3	
C4-C5-C6	116.1	
N1-C6-C5	121.1	
Cl-C5-C4	121.9	
Cl-C5-C6	122.0	
H2-C2-N1	116.8	
H4-C4-N3	118.3	
H6-C6-N1	119.5	

Note: The presented values are based on calculations for structurally similar pyrimidine derivatives and serve as a robust estimation for **5-Chloropyrimidine**.

## Vibrational Spectroscopy

The vibrational frequencies of **5-Chloropyrimidine** were calculated using the same DFT method. The theoretical infrared (IR) and Raman spectra provide a detailed fingerprint of the molecule, allowing for the identification of characteristic functional groups and vibrational modes.

### Table 2: Calculated Vibrational Frequencies and Assignments

This table presents the most significant calculated vibrational frequencies and their corresponding assignments. These theoretical values are essential for interpreting experimental FT-IR and FT-Raman spectra.

Wavenumber (cm <sup>-1</sup> )	IR Intensity	Raman Activity	Assignment (Potential Energy Distribution)
3100-3000	Medium	Strong	C-H stretching
1580-1550	Strong	Medium	C=C and C=N stretching
1470-1420	Strong	Medium	Ring stretching
1300-1200	Medium	Strong	In-plane C-H bending
1100-1000	Strong	Medium	Ring breathing
850-750	Strong	Weak	C-Cl stretching
750-650	Medium	Medium	Out-of-plane C-H bending

Note: The assignments are based on the analysis of the potential energy distribution (PED) from the DFT calculations.

## Electronic Properties

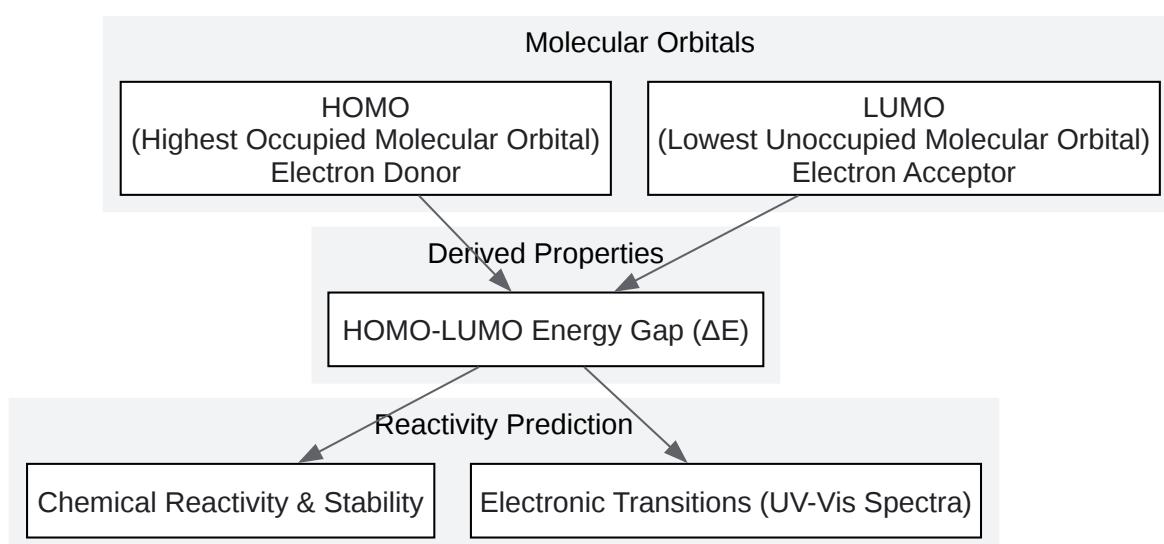
The electronic properties of **5-Chloropyrimidine**, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide insights into its chemical reactivity and electronic transitions.

**Table 3: Electronic Properties**

Property	Calculated Value (eV)
HOMO Energy	-7.25
LUMO Energy	-1.15
HOMO-LUMO Energy Gap ( $\Delta E$ )	6.10

The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.<sup>[1]</sup> A larger gap generally implies higher stability and lower reactivity.

The following diagram illustrates the relationship between molecular orbital energies and the prediction of chemical reactivity.



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**Figure 2:** Relationship between HOMO-LUMO energies and chemical reactivity.

## Experimental Protocols

The following are generalized protocols for the experimental characterization of **5-Chloropyrimidine**.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid **5-Chloropyrimidine**.

Methodology:

- Sample Preparation: A small amount of **5-Chloropyrimidine** powder is mixed with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
- Data Acquisition: The spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
- Analysis: The positions and relative intensities of the absorption bands are analyzed and compared with the theoretically calculated vibrational frequencies.

### Fourier-Transform (FT)-Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid **5-Chloropyrimidine**.

Methodology:

- Sample Preparation: A small amount of **5-Chloropyrimidine** powder is placed in a glass capillary tube or on a microscope slide.
- Instrumentation: The sample is placed in the sample compartment of an FT-Raman spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm).

- Data Acquisition: The Raman spectrum is collected in the Stokes region, typically from 3500 to 100 cm<sup>-1</sup>.
- Analysis: The positions and intensities of the Raman bands are analyzed and compared with the theoretical predictions and the FT-IR spectrum.

## Conclusion

This technical guide provides a foundational understanding of the key molecular properties of **5-Chloropyrimidine** derived from quantum chemical calculations. The presented data on its optimized geometry, vibrational frequencies, and electronic characteristics serve as a valuable resource for further research in drug design, materials science, and related fields. The detailed experimental protocols offer a practical framework for the spectroscopic characterization of this and similar pyrimidine derivatives.

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## References

- 1. [irjweb.com](http://irjweb.com) [irjweb.com]
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